molecular formula C8H10N2O2 B099359 N-methyl-1-(3-nitrophenyl)methanamine CAS No. 19499-61-7

N-methyl-1-(3-nitrophenyl)methanamine

Cat. No. B099359
CAS RN: 19499-61-7
M. Wt: 166.18 g/mol
InChI Key: NTPAPKLGADEFAM-UHFFFAOYSA-N
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Description

The compound "N-methyl-1-(3-nitrophenyl)methanamine" is a chemical species that can be associated with various research areas, including polymerization, crystallography, metabolism, and organic synthesis. It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the use of nitroarenes as starting materials. For instance, a procedure for the synthesis of N-methyl-arylamines directly from nitroarenes using methanol as a green methylating agent has been developed, utilizing a palladium catalyst system . This methodology could potentially be adapted for the synthesis of "N-methyl-1-(3-nitrophenyl)methanamine" by choosing the appropriate nitroarene precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-1-(3-nitrophenyl)methanamine" has been determined using X-ray diffraction methods. For example, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been elucidated, providing insights into the geometrical arrangement of the nitro and amino groups in relation to the aromatic ring . These structural analyses are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Compounds with nitro and amino groups are known to participate in various chemical reactions. The metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats, for example, leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes . Additionally, the nitro group in nitroarenes can be selectively reduced to an amine, providing a pathway for the synthesis of N-methyl-arylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-methyl-1-(3-nitrophenyl)methanamine" can be inferred from related compounds. The presence of nitro and amino groups is known to influence the electron distribution within the molecule, affecting properties such as solubility, melting point, and reactivity. For instance, the nitramino group in some nitro derivatives of N-methyl-N-phenylnitramine is nearly planar and twisted relative to the aromatic ring, which can impact the compound's physical properties .

Scientific Research Applications

  • Carcinogenic Potential of N-nitroso Compounds : N-nitroso compounds, which include N-methyl-1-(3-nitrophenyl)methanamine, are recognized for their carcinogenic properties. This was initially discovered through proposed industrial use, highlighting the toxicological significance of these compounds (Lawley, 1983).

  • Synthesis and Characterization of Novel Compounds : Research has been conducted on the synthesis of novel compounds related to N-methyl-1-(3-nitrophenyl)methanamine. For instance, a study describes the synthesis and characterization of a novel 1,3-Dithiolane Compound, showcasing the chemical versatility and potential applications of these compounds in various fields (Zhai Zhi-we, 2014).

  • Crystal and Spectroscopic Studies : Compounds structurally similar to N-methyl-1-(3-nitrophenyl)methanamine have been synthesized and characterized using various spectroscopic and crystallographic methods. These studies provide insights into the structural and electronic properties of these compounds, which could be vital for their application in material science or molecular engineering (Ani et al., 2021).

  • Polymerization Studies : The use of N-methyl-1-(3-nitrophenyl)methanamine derivatives in polymerization processes has been explored. For instance, a study on nitroxide-mediated polymerization demonstrates the potential of these compounds in creating novel polymers with specific properties (Greene & Grubbs, 2010).

  • Catalysis and Synthesis : Research on palladium-catalyzed methylation of nitroarenes using methanol highlights the synthetic utility of N-methyl-1-(3-nitrophenyl)methanamine derivatives in organic synthesis. This demonstrates the role of these compounds in facilitating efficient chemical transformations (Wang, Neumann, & Beller, 2019).

  • Photocytotoxicity Studies : Iron(III) complexes involving derivatives of N-methyl-1-(3-nitrophenyl)methanamine have been studied for their photocytotoxic properties in red light. Such studies are significant in the field of photodynamic therapy and drug design (Basu et al., 2014).

  • Fluorescence and Mass Spectrometry Applications : Certain derivatives of N-methyl-1-(3-nitrophenyl)methanamine have been studied for their potential in sensing metal ions, demonstrating their application in analytical chemistry (Pedras et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its properties and how it’s handled. For “N-methyl-1-(3-nitrophenyl)methanamine”, the safety information includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-methyl-1-(3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPAPKLGADEFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941258
Record name N-Methyl-1-(3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-nitrophenyl)methanamine

CAS RN

19499-61-7
Record name Benzenemethanamine, N-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium cyanoborohydride (2.52 g), triethylamine (18.7 ml), methylamine hydrochloride (5.42 g) and methanol (660 ml), m-nitrobenzaldehyde (10.10 g) was added dropwise over 20 minutes at room temperature and the resulting mixture was stirred at room temperature for 20 h. The pH of the reaction mixture was adjusted to 2 by addition of 10% HCl and the methanol was distilled off under reduced pressure. The residue was washed with chloroform and a 10% aqueous potassium hydroxide solution was added to the aqueous layer for pH adjustment to 12, and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=95:5) to give 3.0 g of the titled compound (yield, 27%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Yang, A Cho, JH Cho, BM Kim - Nanomaterials, 2021 - mdpi.com
Bimetallic catalysts are gaining attention due to their characteristics of promoting reactivity and selectivity in catalyzed reactions. Herein, a new catalytic N-formylation of secondary …
Number of citations: 8 www.mdpi.com
M Wright - 2018 - ora.ox.ac.uk
Lysine Demethylases (KDMs) represent an interesting drug target as they have been implicated in many diseases including several cancers. Reported inhibitors of KDM5 are commonly …
Number of citations: 4 ora.ox.ac.uk
R Ojha, IC Chen, CM Hsieh, K Nepali… - Journal of Medicinal …, 2021 - ACS Publications
Pragmatic insertion of pargyline, a LSD1 inhibitor, as a surface recognition part in the HDAC inhibitory pharmacophore was planned in pursuit of furnishing potent antiprostate cancer …
Number of citations: 10 pubs.acs.org
E Valencia, H Martín - 2016 - Universidad Complutense de Madrid
Number of citations: 7

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